Cas no 10172-39-1 (6,7-Dimethoxy-1-phenyl-3,4-dihydroisoquinoline)

6,7-Dimethoxy-1-phenyl-3,4-dihydroisoquinoline structure
10172-39-1 structure
Product Name:6,7-Dimethoxy-1-phenyl-3,4-dihydroisoquinoline
CAS No:10172-39-1
MF:C17H17NO2
MW:267.322384595871
CID:232962
PubChem ID:622378
Update Time:2025-04-19

6,7-Dimethoxy-1-phenyl-3,4-dihydroisoquinoline Chemical and Physical Properties

Names and Identifiers

    • 6,7-Dimethoxy-1-phenyl-3,4-dihydroisoquinoline
    • 1-PHENYL-6,7-DIMETHOXY-3,4-DIHYDROISOQUINOLINE
    • 2-Biphenylenecarboxaldehyde,7-(bromomethyl)-
    • 7-Brommethyl-biphenylen-2-aldehyd
    • 1-Phenyl-6,7-dimethoxy-3,4-dihydroisoquinoline,98%
    • 1-PHENYL-6,7-DIMETHOXY-3,4-DIHYDROISOQUINOLINE 98%
    • SMR000186445
    • 6,7-Dimethoxy-1-phenyl-3,4-dihydroisoquinoline #
    • Maybridge1_000816
    • Oprea1_602412
    • Isoquinoline, 3,4-dihydro-6,7-dimethoxy-1-phenyl-
    • NCGC00160325-01
    • Opera_ID_308
    • 10172-51-7
    • Cambridge id 5601333
    • AB00090168-01
    • CHEMBL1086783
    • AKOS022180092
    • MLS000583403
    • 6,7-dimethoxy-1-phenyl-3,4-dihydro-isoquinoline
    • 'NCGC00160325-01!6,7-Dimethoxy-1-phenyl-3,4-dihydro-isoquinoline'
    • BDBM50415602
    • HMS543N02
    • 10172-39-1
    • HMS2529B17
    • FT-0636651
    • SCHEMBL5355121
    • NS00015751
    • Inchi: 1S/C17H17NO2/c1-19-15-10-13-8-9-18-17(12-6-4-3-5-7-12)14(13)11-16(15)20-2/h3-7,10-11H,8-9H2,1-2H3
    • InChI Key: WGTCMJBJRPKENJ-UHFFFAOYSA-N
    • SMILES: O(C)C1C(=CC2C(C3C=CC=CC=3)=NCCC=2C=1)OC

Computed Properties

  • Exact Mass: 267.12600
  • Monoisotopic Mass: 267.125928785g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 3
  • Complexity: 349
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 3.2
  • Topological Polar Surface Area: 30.8Ų

Experimental Properties

  • Color/Form: Not available
  • Density: 1.0690 (rough estimate)
  • Melting Point: 121-125 °C
  • Boiling Point: 410.51°C (rough estimate)
  • Refractive Index: 1.5400 (estimate)
  • PSA: 30.82000
  • LogP: 2.53290
  • Solubility: Not available

6,7-Dimethoxy-1-phenyl-3,4-dihydroisoquinoline Security Information

  • Safety Instruction: S24/25
  • Safety Term:S24/25

6,7-Dimethoxy-1-phenyl-3,4-dihydroisoquinoline Customs Data

  • HS CODE:2913000090
  • Customs Data:

    China Customs Code:

    2913000090

    Overview:

    2913000090 Item2912Other derivatives of the listed products [refer to halogenation,sulfonation,Nitrosative or nitrosative derivatives]. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    HS: 2913000090 halogenated, sulphonated, nitrated or nitrosated derivatives of products of heading 2912 Educational tariff:17.0% Tax rebate rate:9.0% Regulatory conditions:none Most favored nation tariff:5.5% General tariff:30.0%

Recommended suppliers
Jiangsu Kolod Food Ingredients Co.,ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangsu Kolod Food Ingredients Co.,ltd
Hebei Liye chemical Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hebei Liye chemical Co.,Ltd
Tiancheng Chemical (Jiangsu) Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nanjing Jubai Biopharm
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nanjing Jubai Biopharm
烟台朗裕新材料科技有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent